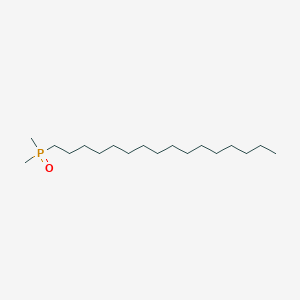

Phosphine oxide, dimethylhexadecyl-

Description

Contextualization within Organophosphorus Chemistry

Organophosphorus chemistry is a broad field that studies organic compounds containing phosphorus. wikipedia.orgunacademy.com These compounds are diverse in their structure and application, ranging from pesticides to flame retardants and catalysts. unacademy.comnih.govwikipedia.org The classification of organophosphorus compounds is often based on the oxidation state of the phosphorus atom, with phosphorus(V) and phosphorus(III) derivatives being the most common. wikipedia.orgthermofisher.com

Classification as a Tertiary Phosphine (B1218219) Oxide and Organophosphorus(V) Compound

Dimethylhexadecylphosphine oxide falls under the category of tertiary phosphine oxides. wikipedia.org These are compounds with the general formula R₃P=O, where R represents an organic substituent. wikipedia.org In this specific case, the phosphorus atom is bonded to two methyl groups, one hexadecyl group, and one oxygen atom.

Furthermore, it is classified as an organophosphorus(V) compound. wikipedia.orgthermofisher.com This classification is based on the oxidation state of the phosphorus atom, which is +5 in this molecule. Organophosphorus(V) compounds are characterized by a central phosphorus atom double-bonded to an oxygen or other chalcogen and single-bonded to three other organic substituents. thermofisher.com

Table 1: Classification of Dimethylhexadecylphosphine Oxide

| Category | Description |

| Class | Tertiary Phosphine Oxide |

| General Formula | R₃P=O |

| Oxidation State of Phosphorus | +5 |

| Compound Type | Organophosphorus(V) |

Significance of Phosphine Oxides in Synthetic and Coordination Chemistry

Phosphine oxides, including dimethylhexadecylphosphine oxide, are significant in several areas of chemistry. In synthetic chemistry, they are often byproducts of reactions involving tertiary phosphines as catalysts or reagents. wikipedia.org The conversion of a tertiary phosphine to its corresponding oxide is a common oxidative process. wikipedia.org The regeneration of the phosphine from the oxide is a topic of considerable research, aiming to improve the efficiency and atom economy of these synthetic methods. wikipedia.org

In coordination chemistry, phosphine oxides act as ligands. wikipedia.orgnih.gov The oxygen atom of the phosphoryl group can donate electron density to metal centers, forming coordination complexes. nih.gov The nature of the organic substituents on the phosphorus atom influences the steric and electronic properties of the ligand, thereby affecting the stability and reactivity of the resulting metal complex. nih.gov The use of phosphine oxides as ligands is crucial in various catalytic processes. wikipedia.org

Structural Features of Dimethylhexadecylphosphine Oxide and Research Implications

The specific structure of dimethylhexadecylphosphine oxide dictates its chemical behavior and potential applications. The combination of a long alkyl chain and two smaller methyl groups attached to the phosphorus center creates a molecule with distinct properties.

Influence of Alkyl and Methyl Substituents on Electronic and Steric Properties

The substituents on the phosphorus atom in dimethylhexadecylphosphine oxide have a profound impact on its electronic and steric characteristics.

Electronic Effects: The hexadecyl group, being a long alkyl chain, is an electron-donating group through an inductive effect. This increases the electron density on the phosphorus atom and, consequently, on the phosphoryl oxygen. The two methyl groups also contribute to this electron-donating effect. This enhanced electron density on the oxygen atom increases its basicity and its ability to act as a hydrogen bond acceptor or a ligand for metal ions. iaea.org

Steric Effects: The long hexadecyl chain imparts significant steric bulk to one side of the molecule. This steric hindrance can influence how the molecule interacts with other chemical species, affecting reaction rates and the geometry of coordination complexes. The two smaller methyl groups provide less steric hindrance, creating an asymmetric steric environment around the phosphorus center.

Table 2: Influence of Substituents on Molecular Properties

| Substituent | Electronic Effect | Steric Effect |

| Hexadecyl Group | Electron-donating | High steric bulk |

| Methyl Groups | Electron-donating | Low steric bulk |

Role of the Phosphoryl Group (P=O) as a Donor Site

The phosphoryl group (P=O) is a key functional group in dimethylhexadecylphosphine oxide. wikipedia.org The bond between phosphorus and oxygen is highly polar and short. wikipedia.org While often depicted as a double bond, its true nature is more complex and is better described as a dative bond, similar to that in amine oxides. wikipedia.org

The oxygen atom of the phosphoryl group is a potent electron donor, making it a strong Lewis base. iaea.orgrsc.org This allows dimethylhexadecylphosphine oxide to form stable complexes with a wide range of Lewis acids, including metal ions. nih.gov The strength of this interaction is influenced by the electronic effects of the alkyl and methyl substituents. The electron-donating nature of these groups enhances the negative charge on the phosphoryl oxygen, making it a more effective donor. iaea.org This property is central to its applications in areas such as solvent extraction and coordination chemistry, where it can selectively bind to metal ions. nih.goviaea.org The hemilabile nature of mixed phosphine-phosphine oxide ligands, containing both a soft (P) and a hard (P=O) donor site, further expands their utility in catalysis. researchgate.net

Structure

3D Structure

Properties

CAS No. |

2190-97-8 |

|---|---|

Molecular Formula |

C18H39OP |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

1-dimethylphosphorylhexadecane |

InChI |

InChI=1S/C18H39OP/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(2,3)19/h4-18H2,1-3H3 |

InChI Key |

ATIFDPMZFAVQLR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCP(=O)(C)C |

Origin of Product |

United States |

Coordination Chemistry of Dimethylhexadecylphosphine Oxide and Analogous Phosphine Oxides

Ligand Design and Coordination Modes

The design of phosphine (B1218219) oxide ligands and their resulting coordination behavior are fundamentally governed by the electronic nature of the phosphoryl group (P=O) and the steric and electronic effects of the substituents attached to the phosphorus atom.

The phosphoryl group is the primary site of interaction in phosphine oxide ligands. The P=O bond is highly polar, with a significant partial negative charge on the oxygen atom and a partial positive charge on the phosphorus atom. This polarity makes the oxygen atom a potent electron donor and a hard Lewis base, according to Hard and Soft Acid and Base (HSAB) theory. wikipedia.org Consequently, phosphine oxides preferentially coordinate to hard Lewis acids, which include a majority of metal ions. wikipedia.org

The bonding is most accurately described as a dative bond from the oxygen to the metal center. wikipedia.org Upon coordination to a metal ion, the P=O bond typically elongates. For instance, the P-O bond distance in free triphenylphosphine (B44618) oxide is 1.48 Å, which increases to 1.51 Å upon forming a complex with nickel chloride, NiCl₂[OP(C₆H₅)₃]₂. wikipedia.org This elongation is consistent with the stabilization of the ionic resonance structure of the phosphine oxide upon complexation, indicating a transfer of electron density from the oxygen to the metal. wikipedia.org The geometry around the phosphorus atom remains tetrahedral after coordination. wikipedia.org The basicity of the P=O group can induce strong interactions, acting as an organizing function to rigidify specific structural configurations in complexes. acs.org

The electronic and steric properties of the substituents on the phosphorus atom significantly modulate the basicity of the phosphoryl oxygen and, consequently, the ligand's coordination affinity. The nature of these groups can either enhance or diminish the electron-donating ability of the oxygen atom.

Generally, trialkylphosphine oxides are more basic and thus better ligands than triarylphosphine oxides. wikipedia.org This is because alkyl groups are electron-donating, increasing the electron density on the phosphorus and, by extension, the oxygen atom, making it a stronger Lewis base. uq.edu.au In contrast, aryl groups are electron-withdrawing, which reduces the basicity of the phosphoryl oxygen. uq.edu.auresearchgate.net The substitution of hydrogen atoms on the aromatic rings of triarylphosphines with electron-donating groups, such as methyl (CH₃) or methoxy (B1213986) (CH₃O), can increase the σ-bonding strength and basicity of the corresponding phosphine oxide. researchgate.net For example, the basicity of triarylphosphines, and by extension their oxides, increases significantly with electron-releasing substituents on the aryl rings. researchgate.net

The table below illustrates the effect of substituents on the pKa values of phosphines, which correlates with the basicity of the corresponding phosphine oxides.

| Phosphine | Substituent Type | pKa |

| P(t-Bu)₃ | Trialkyl | 11.40 |

| PMe₃ | Trialkyl | 8.60 |

| P(4-(CH₃)₂NC₆H₄)₃ | Triaryl (electron-donating) | 8.65 |

| PPh₃ | Triaryl | 2.70 |

| P(4-ClC₆H₄)₃ | Triaryl (electron-withdrawing) | 1.03 |

| Data sourced from various studies on phosphine basicity, indicating trends applicable to their oxides. researchgate.net |

This trend directly impacts coordination affinity. For instance, dimethylhexadecylphosphine oxide, with two methyl groups and one long alkyl chain, is expected to be a strong Lewis base, similar to other trialkylphosphine oxides like trimethylphosphine (B1194731) oxide (TMPO) or tri-n-octylphosphine oxide (TOPO), and thus a potent ligand for various metal ions.

Phosphine oxide ligands can be designed as monodentate, binding through a single P=O group, or as polydentate (most commonly bidentate), containing two or more P=O donor sites within the same molecule. libretexts.orgquora.com Dimethylhexadecylphosphine oxide is a classic example of a monodentate ligand. alfachemic.comsigmaaldrich.com

Polydentate ligands, such as those with two phosphine oxide groups connected by a flexible or rigid spacer (e.g., Ph₂P(O)(CH₂)ₙP(O)Ph₂), can bind to a metal center through both oxygen atoms simultaneously, forming a chelate ring. nih.gov This chelation generally results in thermodynamically and kinetically more stable metal complexes compared to those formed with analogous monodentate ligands, a phenomenon known as the chelate effect. quora.comnih.gov Bidentate phosphine oxide ligands have been shown to be efficient for complexing various ions, including lanthanides. nih.gov The structure of the linking group between the phosphine oxide moieties has a significant impact on the resulting complex structure. nih.gov

While monodentate ligands are simpler and offer structural flexibility, polydentate architectures provide enhanced stability, which is crucial for applications requiring robust complexes. sigmaaldrich.comnih.gov Mixed-functionality ligands, such as those containing both a phosphine and a phosphine oxide group, have also been investigated for their unique "hemilabile" behavior, where one donor can dissociate and re-associate during a chemical reaction. wikipedia.org

Formation and Characterization of Metal Complexes

Dimethylhexadecylphosphine oxide and its analogues form stable complexes with a wide range of metal ions. These complexes are typically prepared by reacting a labile metal salt with the preformed phosphine oxide ligand in a suitable solvent. wikipedia.org The resulting complexes are characterized using various spectroscopic and analytical techniques, including FT-IR, NMR, and single-crystal X-ray diffraction.

Phosphine oxides form well-defined complexes with numerous transition metals.

Gold (Au): Gold(I) and Gold(III) complexes with phosphine and phosphine oxide ligands have been synthesized and studied. nih.govmdpi.com The strong σ-donating nature of these ligands helps to stabilize the gold center. nih.gov A series of phosphine oxide-containing gold(III) complexes has been developed, exhibiting tunable emission colors. cityu.edu.hkresearchgate.net The introduction of a phosphine oxide moiety can render the ligand bipolar and suppress concentration quenching in luminescent materials. cityu.edu.hk

Rhenium(I) (Re): Rhenium(I) readily forms complexes with phosphine oxide donors. nih.govnih.gov In some cases, a soft phosphine donor is transformed into a hard phosphine oxide donor during the complex formation process under solvothermal conditions. nih.gov These complexes, often featuring a Re(CO)₃ core, have been explored for their supramolecular chemistry and photophysical properties. nih.govnih.gov For example, a complex of oxotrichloro[(dimethylsulfide)triphenylphosphine oxide]rhenium(V) has been utilized as a catalyst. sigmaaldrich.com

Tin(II) (Sn): A series of tin(II) complexes with various phosphine oxides, such as triphenylphosphine oxide (OPPh₃) and trimethylphosphine oxide (OPMe₃), have been prepared and structurally characterized. soton.ac.ukresearchgate.net The reaction of Sn(OTf)₂ with phosphine oxides yields complexes with different ligand-to-metal ratios, such as [Sn(OPPh₃)ₙ][OTf]₂ where n can be 2, 3, or 4. soton.ac.ukresearchgate.net

Nickel (Ni): Nickel is known to form complexes with phosphine ligands, and their phosphine oxide analogues also serve as effective ligands. nih.govus.es For example, the structure of NiCl₂[OP(C₆H₅)₃]₂ has been well-characterized, showing a tetrahedral geometry at the phosphorus and a Ni-O bond length of 1.96 Å. wikipedia.org The steric and electronic properties of the phosphine oxide ligand influence the catalytic activity of nickel complexes. nih.gov

The table below summarizes examples of transition metal complexes with phosphine oxide ligands analogous to dimethylhexadecylphosphine oxide.

| Metal Ion | Ligand | Complex Formula | Reference |

| Nickel(II) | Triphenylphosphine oxide | NiCl₂[OP(C₆H₅)₃]₂ | wikipedia.org |

| Tin(II) | Trimethylphosphine oxide | [Sn(OPMe₃)ₙ][OTf]₂ (n=2, 3) | soton.ac.uk |

| Rhenium(I) | Tricyclohexylphosphine oxide | [{Re(CO)₃(O=PCy₃)}{μ-DHBQ}{Re(CO)₃(O=PCy₃)}] | nih.gov |

| Gold(III) | Phosphine oxide-containing C^N ligand | [Au(C^N-PO)(Aryl)] | cityu.edu.hk |

The hard Lewis basicity of the P=O group makes phosphine oxides excellent ligands for the hard f-block elements, including lanthanides and actinides. staffs.ac.uk This property is extensively exploited in solvent extraction processes for the separation and purification of these metals, particularly in the context of nuclear fuel reprocessing. nih.gov

Lanthanides (Ln): Phosphine oxides are important ligands in lanthanide coordination chemistry. staffs.ac.uk They form stable complexes with lanthanide nitrates, halides, and triflates. staffs.ac.uk Bidentate and polydentate phosphine oxides are particularly effective, forming chelate complexes that enhance extraction efficiency. nih.govnih.gov The luminescence of lanthanide ions, such as Eu³⁺ and Tb³⁺, can be sensitized by the coordinated phosphine oxide ligand, leading to applications in luminescent materials and sensors. nih.gov

Actinides (An): Trialkylphosphine oxides, such as tri-n-octylphosphine oxide (TOPO), are well-known extractants for actinide ions like uranium (as UO₂²⁺) and plutonium (Pu⁴⁺) from acidic solutions. rsc.org A trialkylphosphine oxide functionalized task-specific ionic liquid has been synthesized and shown to effectively extract actinide ions via a cation-exchange mechanism. rsc.org The strong complexation is crucial for separating actinides from lanthanides and other fission products in used nuclear fuel. nih.gov

The formation of these complexes is well-documented, with numerous studies focusing on their structural characterization and extraction behavior. staffs.ac.uknih.govrsc.org

Spectroscopic and Crystallographic Analysis of Coordination Compounds

The characterization of coordination compounds involving phosphine oxides relies heavily on spectroscopic and crystallographic methods. These techniques provide detailed insights into the nature of the metal-ligand bonding, the geometry of the complex, and the electronic effects of coordination.

Spectroscopic Analysis

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for studying phosphine oxide complexes.

Infrared Spectroscopy: The P=O stretching frequency (ν(P=O)) in the IR spectrum is a sensitive indicator of coordination. In a free phosphine oxide ligand, this bond exhibits a strong absorption band. Upon coordination to a metal center through the oxygen atom, the P=O bond weakens, resulting in a noticeable decrease in the stretching frequency. This shift to lower wavenumber is a definitive sign of complex formation. For instance, complexes of beryllium, magnesium, and calcium nitrates with phosphine oxides like triphenylphosphine oxide and bis(diphenylphosphino)methane (B1329430) dioxide show a shift in the ν(P=O) band to lower frequencies, confirming the coordination of the phosphine oxide group. wikipedia.org

NMR Spectroscopy: ³¹P NMR spectroscopy is particularly informative. The coordination of the phosphine oxide to a metal cation typically causes a downfield shift in the ³¹P NMR signal compared to the free ligand. mdpi.com The magnitude of this shift can provide information about the strength of the metal-ligand interaction. In studies of phosphine oxide complexes with various metal nitrates, distinct singlets in the ³¹P{¹H} NMR spectra are observed, with chemical shifts that differ from the free ligand, indicating coordination in solution. wikipedia.org For example, the ³¹P{¹H} NMR spectrum of [Mg{Ph₂P(O)CH₂P(O)Ph₂}₂(k¹-NO₃)₂] in CH₂Cl₂ shows a singlet at δ = 34.1, which is different from the free ligand. wikipedia.org

The following table summarizes typical spectroscopic changes observed upon coordination of analogous phosphine oxides.

| Spectroscopic Technique | Parameter | Observation upon Coordination | Reference |

| Infrared Spectroscopy | P=O stretching frequency (ν(P=O)) | Decrease in frequency | wikipedia.org |

| ³¹P NMR Spectroscopy | Chemical Shift (δ) | Downfield shift | mdpi.com |

Crystallographic Analysis

Upon coordination, a slight elongation of the P-O bond is typically observed. wikipedia.org For example, in free triphenylphosphine oxide, the P-O bond length is approximately 1.48 Å. In the complex NiCl₂[OP(C₆H₅)₃]₂, this distance increases to 1.51 Å. wikipedia.org This elongation is consistent with the weakening of the P=O bond due to the donation of electron density from the oxygen atom to the metal center. wikipedia.org

Crystal structures of various phosphine oxide complexes have been determined, revealing a range of coordination numbers and geometries. For example, the structures of [Be(OPPh₃)₂(NO₃)₂] and [Mg(OPPh₃)₂(NO₃)₂] have been elucidated, providing concrete evidence of the coordination mode. wikipedia.org The analysis of crystal packing can also reveal non-covalent interactions, such as C–H⋯O and C–H⋯π interactions, which can influence the supramolecular architecture. nih.gov

The table below presents selected crystallographic data for coordination compounds of analogous phosphine oxides.

| Compound | Metal Center | P-O Bond Length (Å) | M-O Bond Length (Å) | Coordination Geometry | Reference |

| NiCl₂[OP(C₆H₅)₃]₂ | Ni(II) | 1.51 | 1.96 | Tetrahedral | wikipedia.org |

| [Be(OPPh₃)₂(NO₃)₂] | Be(II) | - | - | - | wikipedia.org |

| [Mg(OPPh₃)₂(NO₃)₂] | Mg(II) | - | - | - | wikipedia.org |

| [Tb(NO₃)₃(c)(H₂O)] | Tb(III) | 2.295(1), 2.368(1) | - | Nine-coordinate | rsc.org |

Supramolecular Coordination Assemblies

The ability of phosphine oxides to act as stable and predictable building blocks has led to their use in the construction of complex supramolecular coordination assemblies. These assemblies are formed through the self-assembly of metal ions and phosphine oxide-containing ligands.

Design and Self-Assembly of Phosphine Oxide-Bridged Complexes

The design of supramolecular structures using phosphine oxides relies on the principles of coordination-driven self-assembly. staffs.ac.ukrsc.org By carefully selecting the geometry of the phosphine oxide ligand and the coordination preference of the metal center, a variety of discrete structures, such as macrocycles and cages, can be synthesized. Bidentate and polydentate phosphine oxides are particularly useful as bridging ligands, connecting multiple metal centers to form extended architectures.

The self-assembly process is often highly efficient, leading to the formation of well-defined, thermodynamically stable products. staffs.ac.ukrsc.org The resulting supramolecular complexes can exhibit interesting properties and have potential applications in areas such as sensing and catalysis. staffs.ac.ukrsc.org The use of phosphine oxides as neutral donors, in conjunction with anionic bridging ligands and metal acceptors like fac-Re(CO)₃, has enabled the synthesis of neutral, bridging phosphine oxide-based supramolecular coordination complexes. staffs.ac.ukrsc.org

In Situ Phosphine Oxidation in Supramolecular Synthesis

An intriguing strategy for the formation of phosphine oxide-based supramolecular assemblies involves the in situ oxidation of phosphine ligands during the self-assembly process. staffs.ac.ukrsc.org In this approach, a softer phosphine ligand is used as the starting material. Under the reaction conditions, often involving heat or an oxidizing agent, the phosphine is converted to the harder phosphine oxide. staffs.ac.ukrsc.org This transformation from a soft phosphorus donor to a hard oxygen donor can be a key step in directing the assembly of the final supramolecular structure. staffs.ac.ukrsc.org

This one-pot, multicomponent approach has been successfully used to synthesize neutral, bridging phosphine oxide donor-based supramolecular coordination complexes. staffs.ac.ukrsc.org For instance, the reaction of a fac-Re(CO)₃ acceptor, an anionic oxygen donor, and a neutral ditopic phosphine ligand can lead to the formation of a complex where the phosphine has been oxidized to a bis(phosphine oxide). The formation of the phosphine oxide is confirmed by spectroscopic methods, such as the appearance of a characteristic P=O stretch in the IR spectrum and a downfield shift in the ³¹P NMR spectrum. This method provides a novel route to phosphine oxide-containing supramolecular structures that might be difficult to access through direct synthesis with the pre-formed phosphine oxide ligand. staffs.ac.ukrsc.org

Catalytic Applications of Dimethylhexadecylphosphine Oxide Derivatives

Role as Organocatalysts

In the realm of organocatalysis, phosphine (B1218219) oxides can directly participate in catalytic cycles without the involvement of a metal center.

Phosphine oxides can activate substrates through various non-covalent interactions, such as hydrogen bonding, or by acting as Lewis bases. This activation can facilitate a range of chemical transformations. The oxygen atom of the phosphine oxide group can engage in hydrogen bonding with acidic protons of a substrate, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack. While specific examples for dimethylhexadecylphosphine oxide are not available, other phosphine oxides have been shown to catalyze reactions through this mode of activation.

Phosphine oxides have been explored as catalysts in a variety of metal-free reactions. These transformations often leverage the Lewis basicity of the phosphine oxide to promote reactions such as reductions, oxidations, and carbon-carbon bond-forming reactions. For instance, certain phosphine oxides have been employed in the catalytic reduction of other functional groups in the presence of a stoichiometric reductant. However, no studies have specifically implicated dimethylhexadecylphosphine oxide in such metal-free catalytic processes.

Ligands in Transition Metal Catalysis

A more prominent role for phosphine oxide derivatives is as ligands for transition metal catalysts. wikipedia.org The phosphine oxide can coordinate to a metal center through its oxygen atom, influencing the electronic and steric properties of the metal complex and, consequently, its catalytic activity and selectivity.

A significant area of research within phosphine oxide chemistry is the development of P-chiral ligands for asymmetric catalysis. nih.govnih.govresearchgate.net By introducing a stereogenic center at the phosphorus atom, it is possible to create a chiral environment around the metal catalyst, enabling the enantioselective synthesis of chiral molecules. These P-chiral phosphine oxides can be synthesized with high enantiopurity and have been successfully applied in a range of asymmetric transformations. frontiersin.org

Enantioselective hydrogenation is a powerful method for the synthesis of chiral compounds, and chiral phosphine ligands are crucial for achieving high enantioselectivity. rsc.orgresearchgate.netnih.gov While various chiral phosphine ligands have been developed for this purpose, there is no published research on the use of P-chiral derivatives of dimethylhexadecylphosphine oxide in enantioselective hydrogenation reactions. The long hexadecyl chain could potentially influence solubility and steric bulk, but its impact on enantioselectivity remains unstudied.

Asymmetric allylation reactions are another important class of carbon-carbon bond-forming reactions used to generate chiral homoallylic alcohols. Chiral phosphine oxides have been utilized as organocatalysts or as ligands for metal-catalyzed enantioselective allylations. researchgate.net These ligands can coordinate to the metal or activate the allylic substrate, controlling the facial selectivity of the nucleophilic attack. As with other catalytic applications, there is no specific data available for the use of dimethylhexadecylphosphine oxide or its chiral derivatives in allylation reactions.

Homogeneous Catalysis of Diverse Organic Transformations

Secondary phosphine oxides (SPOs) have emerged as highly versatile and robust pre-ligands in homogeneous catalysis. Their air and moisture stability, coupled with the ability to exist in a tautomeric equilibrium with the corresponding P(III) phosphinous acids, makes them valuable in a wide array of organic transformations. This section explores their application in several key catalytic reactions.

Cross-Coupling Reactions

Secondary phosphine oxides are effective pre-ligands in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. While tertiary phosphines are common ligands, their corresponding phosphine oxides are often considered catalyst poisons. However, SPOs can participate productively in catalytic cycles. They can act as ligands themselves or, more commonly, serve as precursors to the catalytically active phosphinous acid tautomer.

In some palladium-catalyzed cross-coupling processes, phosphine oxides have been intentionally used as additives to stabilize the catalytic species. For instance, triphenylphosphine (B44618) oxide has been shown to prevent the precipitation of palladium black in the cross-coupling of potassium aryldimethylsilanolates with aryl bromides, thereby maintaining a consistent catalyst concentration and leading to reproducible, high-yield reactions nih.govnih.gov. This stabilizing effect is attributed to the weak coordination of the phosphine oxide to the palladium center nih.gov.

Furthermore, SPOs are crucial reactants in C-P cross-coupling reactions to synthesize tertiary phosphine oxides (TPOs). Palladium complexes, particularly with ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf), effectively catalyze the coupling between various (hetero)aryl halides and secondary phosphine oxides organic-chemistry.org. This methodology is robust, tolerating a wide range of steric and electronic properties on the halide partner and enabling the synthesis of complex TPOs in good to excellent yields organic-chemistry.org.

Table 1: Examples of Palladium-Catalyzed C-P Cross-Coupling with Secondary Phosphine Oxides

| Aryl Halide | Secondary Phosphine Oxide | Catalyst System | Yield (%) |

| 2,6-Dichloropyridine | Diphenylphosphine oxide | Pd(OAc)₂/dppf | 95 |

| 4-Bromoanisole | Diphenylphosphine oxide | Pd(OAc)₂/dppf | 98 |

| 1-Bromonaphthalene | Dibutylphosphine oxide | Pd(OAc)₂/dippf | 85 |

| 4-Chlorotoluene | Diphenylphosphine oxide | Pd(OAc)₂/dppf | 75 |

Data compiled from studies on palladium-catalyzed C-P bond formation organic-chemistry.org.

C-H Bond Functionalization Directed by Phosphine Oxides

Directing group-assisted C-H functionalization is a powerful strategy for selectively modifying complex molecules, and the phosphine oxide group has been successfully employed for this purpose. The oxygen atom of the P=O bond can act as a coordinating site for a transition metal, bringing the catalyst into close proximity to specific C-H bonds and enabling their selective activation and functionalization.

This approach allows for the construction of C-C and C-X (where X is a heteroatom) bonds at positions that would be difficult to functionalize using traditional methods u-tokyo.ac.jpdmaiti.com. The phosphine oxide group can direct the metallation of ortho C-H bonds in arylphosphine oxides or facilitate cyclometalation processes. The resulting metallacyclic intermediate can then react with a variety of coupling partners to afford the functionalized product. This strategy has been pivotal in expanding the toolkit of synthetic organic chemistry, allowing for more atom-economical and efficient synthetic routes researchgate.net.

Alkene Isomerization and Hydrophosphination

Secondary phosphine oxides have been identified as effective pre-ligands for nickel-catalyzed alkene isomerization. This process involves the migration of a double bond within an olefin to a more thermodynamically stable position. A combination of a simple nickel(II) pre-catalyst and an SPO ligand can achieve site- and stereoselective alkene transposition under mild conditions chemrxiv.org. Mechanistic studies suggest the in situ formation of a catalytically active nickel-hydride species, which is generated through the oxidative addition of the P-H bond of the phosphine oxide to the nickel center chemrxiv.org. This catalytic system is notable for its ability to promote long-range olefin migration, moving double bonds by up to nine positions chemrxiv.org.

In addition to isomerization, this catalytic system can be tuned to achieve remote hydrophosphination. By using stoichiometric amounts of the secondary phosphine oxide and a base, the P-H bond can be added across a double bond, leading to the formation of a new C-P bond chemrxiv.org.

Palladium catalysts are also employed for the hydrophosphination of alkynes with SPOs, such as diphenylphosphine oxide. These reactions yield alkenylphosphine oxides with high selectivity researchgate.net.

Table 2: Nickel-Catalyzed Alkene Isomerization using a Secondary Phosphine Oxide Ligand

| Substrate | Product (Major Isomer) | Catalyst System | Yield (%) |

| 1-Octene | 2-Octene (E/Z mixture) | Ni(acac)₂ / SPO | >95 |

| Allylbenzene | (E)-β-Methylstyrene | Ni(acac)₂ / SPO | 92 |

| 4-Penten-1-ol | 3-Penten-1-ol | Ni(acac)₂ / SPO | 88 |

Illustrative data based on findings from studies on SPO-activated nickel catalysts chemrxiv.org.

Hydrodefluorination and Hydrosilylation

The role of phosphine oxides in hydrodefluorination and hydrosilylation is less direct compared to the aforementioned reactions. Hydrodefluorination, the replacement of a fluorine atom with hydrogen, is a critical transformation, particularly for modifying fluorinated organic compounds. While some catalytic systems for hydrodefluorination utilize silylium cations, the direct involvement of phosphine oxides as ligands is not prominently documented acs.org.

In hydrosilylation, which involves the addition of a Si-H bond across an unsaturated bond, catalysis is often achieved with base metals complexed with redox-active ligands containing phosphine donors rsc.org. While not phosphine oxides themselves, the phosphine ligands in these systems are crucial for the catalytic activity. The hemilability of such ligands, where one donor arm can dissociate and re-associate, is considered important for the catalytic mechanism rsc.org. Given the coordinating ability of the phosphine oxide group, it is plausible that ligands incorporating both phosphine and phosphine oxide moieties could find application in this area.

Mechanistic Insights and Catalyst Design

Understanding the underlying mechanisms of catalysis is crucial for rational catalyst design and optimization. For secondary phosphine oxides, a key mechanistic feature is their ability to exist in two tautomeric forms, which dictates their coordination chemistry and catalytic behavior.

Tautomeric Equilibrium of Secondary Phosphine Oxides in Catalysis

Secondary phosphine oxides (SPOs) exist in a dynamic equilibrium between two tautomeric forms: the pentavalent phosphine oxide form (R₂P(O)H) and the trivalent phosphinous acid form (R₂P-OH) nih.govresearchgate.net. The pentavalent form is typically more stable, which contributes to the air and moisture stability of SPOs researchgate.net. However, the trivalent phosphinous acid form is often the species that acts as the active ligand in transition metal catalysis researchgate.net.

The P(III) tautomer possesses a lone pair of electrons on the phosphorus atom, enabling it to coordinate to a metal center and function as a traditional phosphine-type ligand nih.gov. The position of this equilibrium is influenced by several factors, including the electronic nature of the substituents on the phosphorus atom and the solvent nih.govresearchgate.net. Electron-donating groups tend to favor the pentavalent P(V) form, while electron-withdrawing groups can shift the equilibrium toward the trivalent P(III) form nih.gov.

In a catalytic cycle, the coordination of the metal can also shift the equilibrium towards the phosphinous acid form . The SPO acts as a "pre-ligand"; upon introduction to the reaction mixture, it tautomerizes to the phosphinous acid, which then enters the coordination sphere of the metal to generate the active catalyst. This tautomerism is a fundamental aspect of the chemistry of SPOs and is central to their widespread application in homogeneous catalysis researchgate.netresearchgate.net.

Oxidative Addition and Reductive Elimination Pathways

In many catalytic cycles, particularly those involving transition metals like palladium, nickel, or rhodium, the concepts of oxidative addition and reductive elimination are fundamental steps that dictate the formation of new chemical bonds. wikipedia.org While dimethylhexadecylphosphine oxide itself is a pentavalent phosphorus (P(V)) species, its corresponding trivalent P(III) precursor, dimethylhexadecylphosphine, functions as a crucial ligand in these processes. The electronic and steric properties of this phosphine ligand directly influence the kinetics and outcomes of the oxidative addition and reductive elimination steps.

Oxidative addition is a process where a metal center with a low oxidation state inserts into a covalent bond (e.g., a C-X bond of an aryl halide), increasing the metal's oxidation state and coordination number. wikipedia.orguwindsor.ca For a palladium(0) catalyst, for instance, the reaction with an aryl halide (Ar-X) would involve the phosphine-ligated metal center:

(Me₂(C₁₆H₃₃)P)₂Pd(0) + Ar-X → (Me₂(C₁₆H₃₃)P)₂Pd(II)(Ar)(X)

The rate of this step is significantly influenced by the nature of the phosphine ligand. Ligands that are electron-rich, such as dimethylhexadecylphosphine with its electron-donating alkyl groups, enhance the electron density on the metal center. This increased electron density facilitates the oxidative addition step. Conversely, bulky ligands can sometimes slow down the reaction, but they also promote the stability of the active catalytic species.

Reductive elimination is the reverse process, where two ligands on the metal center couple and are expelled as a single molecule, reducing the metal's oxidation state and coordination number. wikipedia.org This step is often the final, product-forming stage of a cross-coupling reaction.

(Me₂(C₁₆H₃₃)P)₂Pd(II)(Ar)(R) → (Me₂(C₁₆H₃₃)P)₂Pd(0) + Ar-R

Structure-Activity Relationships in Catalytic Performance

The specific structure of dimethylhexadecylphosphine oxide and its corresponding phosphine derivative imparts unique properties that govern its behavior and effectiveness in catalytic applications. The key structural features—the long C16 alkyl chain and the two methyl groups—have significant impacts on solubility, steric hindrance, and electronic properties, which collectively define the structure-activity relationship (SAR).

The most prominent feature is the hexadecyl chain, a long, nonpolar alkyl group. This chain dramatically increases the molecule's lipophilicity, making it highly soluble in nonpolar organic solvents commonly used in catalysis. This enhanced solubility can be advantageous for reactions conducted in such media, ensuring the catalyst remains homogeneously dispersed.

From an electronic standpoint, the two methyl groups and the hexadecyl chain are all electron-donating alkyl groups. This increases the electron density on the phosphorus atom and, in turn, on the phosphoryl oxygen (P=O). The basicity of this oxygen is a crucial factor, as it influences the electronic properties of any metal center to which it might coordinate. researchgate.net This can affect the catalytic activity in a wide range of reactions. researchgate.net

Steric effects also play a major role. The bulky hexadecyl group creates significant steric hindrance around the phosphorus center. In transition metal catalysis where the corresponding phosphine is used as a ligand, this steric bulk can influence the coordination number of the metal, the stability of intermediates, and the rate of reductive elimination.

A summary of how these structural features relate to catalytic activity is presented below.

| Structural Feature | Physicochemical Property | Impact on Catalytic Performance |

|---|---|---|

| Hexadecyl (C₁₆H₃₃) Chain | High Lipophilicity, Steric Bulk | Enhances solubility in nonpolar solvents; Influences metal coordination and stability of catalytic intermediates. |

| Dimethyl (CH₃)₂ Groups | Electron-Donating, Steric Bulk | Increases electron density on phosphorus and basicity of phosphoryl oxygen; Contributes to steric environment around the active site. |

| Phosphoryl (P=O) Group | High Polarity, Lewis Basicity | Acts as a Lewis base, can coordinate to metal centers, and participates in hydrogen bonding; key to redox-driven and redox-neutral catalytic cycles. |

Sustainable Catalysis and Phosphorus Cycle Management

Classic organic reactions like the Wittig, Mitsunobu, and Appel reactions are highly effective but suffer from a major drawback: they produce stoichiometric amounts of phosphine oxide as a byproduct. ru.nl This creates significant waste, lowers atom economy, and can complicate product purification. ru.nl The development of catalytic systems that regenerate the active P(III) species from the P(V) oxide byproduct is a cornerstone of sustainable chemistry and effective phosphorus cycle management. ru.nlacs.org

Regeneration of Phosphines from Phosphine Oxide Byproducts

The key to using phosphine oxides in sustainable, catalytic processes is the in-situ reduction of the stable P=O bond to regenerate the active P(III) phosphine. ru.nl The strength of the P=O bond makes this reduction challenging, often requiring harsh conditions. However, significant progress has been made in developing milder and more efficient reduction methods, particularly using hydrosilanes as the reducing agents. mdpi.com

Common reducing agents for this transformation include:

Hydrosilanes: Phenylsilane (PhSiH₃), diphenylsilane (Ph₂SiH₂), and poly(methylhydrosiloxane) (PMHS) are widely used due to their relatively low cost and mild reaction conditions. acs.orgorganic-chemistry.org

Other Reagents: Trichlorosilane is a standard and effective reducing agent, though it can be harsh. liv.ac.uk Milder, metal-free methods using oxalyl chloride as an activator and hexachlorodisilane as the reductant have also been developed. acs.org

The choice of reductant can be critical for the success of a catalytic cycle, as it must be compatible with the other reagents and conditions of the main reaction. The efficiency of various silane reductants in P(III)/P(V)=O redox catalysis has been studied, showing that a range of common silicon-based reagents are viable. acs.org

| Reducing Agent | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Phenylsilane (PhSiH₃) | Catalytic phosphoric acid esters, mild temperature | Inexpensive, effective, tolerates various functional groups. | organic-chemistry.org |

| Poly(methylhydrosiloxane) (PMHS) | Used in reductive C-N coupling | Low cost, viable for catalysis. | acs.orgresearchgate.net |

| Trichlorosilane (HSiCl₃) | Often requires elevated temperatures | Standard, effective reducing agent. | liv.ac.uk |

| Hexachlorodisilane (Si₂Cl₆) | Used with an activating agent (e.g., oxalyl chloride) | Metal-free, mild conditions. | acs.org |

Redox-Neutral and Redox-Driven Catalytic Cycles

Two primary strategies have emerged to circumvent the stoichiometric use of phosphine reagents: redox-neutral and redox-driven catalysis. acs.orgepfl.ch

Redox-Driven Catalysis: This is the more common approach, where the catalytic cycle involves a change in the oxidation state of the phosphorus atom, toggling between P(III) and P(V). epfl.ch In this cycle, the P(III) phosphine (e.g., dimethylhexadecylphosphine) reacts with a substrate, undergoes oxidation to the P(V) phosphine oxide, and is then reduced back to the P(III) state by a stoichiometric reductant (typically a silane) to complete the cycle. acs.orgmdpi.com This P(III)/P(V)=O redox couple is the basis for catalytic versions of the Wittig, Mitsunobu, and Staudinger reactions. mdpi.comresearchgate.net The regeneration of the phosphine is the key step that allows the phosphorus compound to be used in catalytic amounts. ru.nl

Redox-Neutral Catalysis: In this strategy, the phosphorus atom remains in the P(V) oxidation state throughout the catalytic cycle. ru.nlepfl.ch The phosphine oxide catalyst is first activated in-situ by a reagent to form a more reactive P(V) intermediate. This intermediate then reacts with the substrates to form the product and regenerate the initial phosphine oxide, often with the release of a small molecule. epfl.ch This approach avoids the need for a stoichiometric reductant but requires an activation step that is often entropically favored. epfl.ch

Both strategies aim to minimize waste and improve the sustainability of phosphorus-mediated reactions by enabling the phosphorus species to act as a true catalyst. acs.org

Extraction and Separation Science Applications of Dimethylhexadecylphosphine Oxide

Principles of Solvent Extraction by Tertiary Phosphine (B1218219) Oxides

The efficacy of dimethylhexadecylphosphine oxide as an extractant is rooted in the chemical properties it shares with other tertiary phosphine oxides. These compounds are characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three organic groups. In the case of dimethylhexadecylphosphine oxide, these groups are two methyl groups and one long-chain hexadecyl group.

Role as Neutral Phosphorus Extractant

Tertiary phosphine oxides, including dimethylhexadecylphosphine oxide, function as neutral extractants. Unlike acidic or basic extractants that involve the exchange of ions, neutral extractants operate on the principle of solvation. The key to their extractive capability is the highly polar phosphoryl group (P=O). The oxygen atom in this group possesses a partial negative charge, making it an effective Lewis base that can coordinate with and solvate metal cations from an aqueous phase into an organic phase. This process is particularly effective for extracting metal salts from acidic solutions.

Solvation and Cation-Exchange Mechanisms

The primary mechanism by which dimethylhexadecylphosphine oxide extracts metal ions is through solvation. In this process, the phosphine oxide molecule directly coordinates with the metal ion, forming a neutral complex that is soluble in the organic diluent. The general equation for this type of extraction can be represented as:

Mn+(aq) + nA-(aq) + sS(org) ⇌ MAnSs

where Mn+ is the metal ion, A- is the anion (e.g., NO₃⁻, Cl⁻), and S is the extractant molecule (dimethylhexadecylphosphine oxide). The number of extractant molecules (s) involved in the complex, known as the solvation number, can vary depending on the metal ion and the extraction conditions.

While solvation is the predominant mechanism, under certain conditions, a cation-exchange mechanism can also play a role, particularly with acidic organophosphorus extractants. However, for neutral extractants like dimethylhexadecylphosphine oxide, solvation is the key process. Some studies on other trialkyl phosphine oxides have also suggested a cation-exchange mechanism in specific systems, particularly when used in ionic liquids rsc.org.

Impact of Alkyl Chain Length on Extraction Efficiency

The length of the alkyl chains in a phosphine oxide molecule significantly influences its extraction efficiency. The long hexadecyl (C₁₆) chain in dimethylhexadecylphosphine oxide imparts several important properties:

Increased Lipophilicity: The long alkyl chain enhances the solubility of the extractant and its metal complexes in non-polar organic diluents like kerosene (B1165875). This is crucial for preventing the formation of a third phase, which can complicate industrial-scale extraction processes.

Steric Effects: While longer chains improve solubility, they can also introduce steric hindrance, which may affect the kinetics and selectivity of the extraction process nih.gov. The specific geometry of the dimethylhexadecylphosphine oxide molecule, with its two smaller methyl groups, may help to mitigate some of this steric hindrance compared to tri-n-alkyl phosphine oxides with three long chains.

Interfacial Properties: The alkyl chain length can also influence the behavior of the extractant at the aqueous-organic interface, which can impact the rate of metal transfer nih.gov.

Studies on various homologous series of extractants have consistently shown that increasing the alkyl chain length can enhance extraction efficiency up to a certain point, after which steric effects may become dominant researchgate.netnih.gov.

Selective Extraction of Metal Ions

The unique properties of dimethylhexadecylphosphine oxide make it a candidate for the selective extraction of various metal ions in hydrometallurgical and nuclear fuel reprocessing applications.

Separation of Rare Earth Elements and Actinides (Thorium, Uranium)

Trialkyl phosphine oxides (TRPOs) are well-known for their ability to extract actinides and lanthanides (rare earth elements) from acidic waste solutions xml-journal.netiaea.org. The extraction efficiency of these elements is influenced by factors such as the acidity of the aqueous phase and the concentration of the extractant.

While specific data for dimethylhexadecylphosphine oxide is limited, studies on similar long-chain phosphine oxides like tri-n-octylphosphine oxide (TOPO) and tri-n-decylphosphine oxide (TDPO) demonstrate effective extraction of uranium and other actinides osti.gov. The general trend for trivalent lanthanides is that the extraction efficiency increases with increasing atomic number scielo.br.

The extraction of uranium(VI) by TRPOs from nitric acid solutions typically proceeds via the formation of a disolvated complex, UO₂(NO₃)₂(TRPO)₂. Similarly, thorium(IV) is extracted as Th(NO₃)₄(TRPO)₂. The high affinity of the phosphoryl group for these metal ions allows for their separation from less extractable elements. Research on other phosphine oxides has shown that they can be effective for the mutual separation of uranium, thorium, and iron, with thorium extraction sometimes involving a mixed cation exchange/solvation mechanism usask.caresearchgate.netwhiterose.ac.uk.

Table 1: Representative Distribution Coefficients (D) for the Extraction of Selected Actinides and Lanthanides with Trialkyl Phosphine Oxides from Nitric Acid.

| Metal Ion | Extractant System | Aqueous Phase | Distribution Coefficient (D) |

| U(VI) | 0.1 M TOPO in kerosene | 3 M HNO₃ | > 100 |

| Th(IV) | 0.1 M TOPO in kerosene | 3 M HNO₃ | ~ 10 |

| Pu(IV) | 0.2 M CMPO in dodecane | 1 M HNO₃ | ~ 20 |

| Am(III) | 0.2 M CMPO in dodecane | 1 M HNO₃ | ~ 5 |

| Eu(III) | 0.2 M CMPO in dodecane | 1 M HNO₃ | ~ 3 |

Titanium Recovery in Hydrometallurgical Processes

The recovery of titanium from ore leachates is a critical step in the production of titanium dioxide pigments and titanium metal. Solvent extraction using various organophosphorus reagents has been investigated for this purpose. While much of the research has focused on acidic extractants like di-2-ethylhexylphosphoric acid (D2EHPA), neutral extractants like trialkyl phosphine oxides also show promise.

Studies have demonstrated the extraction of titanium(IV) from hydrochloric acid solutions using trialkylphosphine oxides (referred to as TRPO or Cyanex 923) researchgate.net. The extraction mechanism is believed to involve the formation of species such as TiCl₄(TRPO) or TiCl₄(TRPO)₂ in the organic phase. The efficiency of titanium extraction is dependent on the chloride concentration in the aqueous phase and the concentration of the extractant. The long hexadecyl chain in dimethylhexadecylphosphine oxide would be expected to provide good solubility for the extracted titanium complex in common industrial diluents.

Table 2: General Extraction Behavior of Titanium(IV) with Trialkyl Phosphine Oxides.

| Parameter | Effect on Titanium Extraction |

| Aqueous Acidity (HCl) | Extraction generally increases with increasing HCl concentration. |

| Extractant Concentration | Higher extractant concentration leads to increased extraction efficiency. |

| Organic Diluent | Non-polar diluents like kerosene are typically used. |

| Stripping | Can be achieved using dilute acids or complexing agents. |

Note: This table summarizes general trends observed for trialkyl phosphine oxides in titanium extraction.

Performance Comparison with Commercial Extractants

The performance of dimethylhexadecylphosphine oxide as an extractant is best understood by comparing it to established commercial reagents used in solvent extraction. The most relevant analogues are other trialkylphosphine oxides, such as the mixture found in Cyanex 923, and acidic extractants like di(2-ethylhexyl) phosphoric acid (D2EHPA).

Dimethylhexadecylphosphine Oxide vs. Cyanex 923: Cyanex 923 is a commercial extractant consisting of a mixture of four different trialkylphosphine oxides, primarily with C6 and C8 alkyl chains. osti.gov Like dimethylhexadecylphosphine oxide, it extracts species via a solvating mechanism. The primary difference lies in the specific length and branching of the alkyl chains. The long C16 chain of dimethylhexadecylphosphine oxide imparts high lipophilicity, which typically results in very low aqueous solubility, a desirable trait for minimizing extractant loss and contamination of the aqueous raffinate. The extraction efficiency of TAPOs like Cyanex 923 has been demonstrated for various metals and organic compounds, such as neodymium(III) and phenol. osti.govresearchgate.net The performance of dimethylhexadecylphosphine oxide is expected to be similar, with potential differences in loading capacity and steric hindrance due to its specific alkyl group configuration.

Dimethylhexadecylphosphine Oxide vs. Acidic Extractants (e.g., D2EHPA): Acidic extractants like D2EHPA operate via a cation exchange mechanism, where a proton on the extractant is exchanged for a metal ion. tandfonline.com This process is highly dependent on the pH of the aqueous phase. In contrast, dimethylhexadecylphosphine oxide operates through a solvating mechanism, which is often effective in highly acidic conditions where cation exchangers are less efficient. For instance, trialkylphosphine oxides can quantitatively extract uranium from solutions with high concentrations of sulfuric, phosphoric, or hydrochloric acid. osti.gov This makes them suitable for processes where maintaining a low pH is necessary. However, acidic extractants like D2EHPA can offer higher selectivity for certain separations, such as separating specific rare-earth elements from each other. researchgate.net

Table 1: Comparison of Dimethylhexadecylphosphine Oxide with Commercial Extractants

| Feature | Phosphine oxide, dimethylhexadecyl- | Cyanex 923 (TAPO Mixture) | D2EHPA (Acidic Extractant) |

|---|---|---|---|

| Extraction Mechanism | Solvating (Neutral) | Solvating (Neutral) | Cation Exchange (Acidic) |

| Key Functional Group | P=O (Phosphoryl) | P=O (Phosphoryl) | P-OH (Phosphoric Acid) |

| pH Dependence | Less dependent; effective in high acid | Less dependent; effective in high acid | Highly pH-dependent |

| Typical Application | Extraction from highly acidic media (e.g., uranium, phenol) osti.govosti.gov | Extraction of rare earths, phenol, various metals osti.govresearchgate.net | Separation of Co/Ni, rare-earth elements tandfonline.comresearchgate.net |

| Stripping Agent | Typically deionized water or dilute acid | Typically deionized water or dilute acid | Strong mineral acids (e.g., H₂SO₄, HCl) |

Process Optimization and Analytical Methodologies in Extraction

Optimizing a solvent extraction process involving dimethylhexadecylphosphine oxide requires both theoretical modeling to determine operational parameters and analytical techniques to understand the underlying chemistry.

McCabe-Thiele Method and Countercurrent Simulation

McCabe-Thiele Method: The McCabe-Thiele method is a graphical analysis tool used to determine the number of theoretical stages required for a separation process, such as countercurrent extraction. researchgate.net The method involves plotting the equilibrium curve, which represents the distribution of the target species between the organic and aqueous phases at equilibrium, and the operating line, which is derived from a mass balance across the stages.

The construction of a McCabe-Thiele diagram for the extraction of a metal ion with dimethylhexadecylphosphine oxide would proceed as follows:

Equilibrium Isotherm: Experimental data are collected by contacting the aqueous feed solution with the organic phase (dimethylhexadecylphosphine oxide in a suitable diluent) at various phase ratios. The concentration of the metal in the aqueous phase (x-axis) is plotted against its concentration in the organic phase (y-axis) at equilibrium. This plot forms the equilibrium curve.

Operating Line: The operating line represents the mass balance of the solute through the countercurrent cascade. Its slope is determined by the ratio of the aqueous to organic phase flow rates (A/O). The line is positioned based on the feed concentration of the metal and the desired concentration in the raffinate (the depleted aqueous phase).

Staging: Starting from the point representing the desired organic phase concentration, theoretical stages are stepped off between the operating line and the equilibrium curve. Each "step" represents one ideal extraction stage. This graphical procedure allows engineers to quickly estimate the number of mixer-settler units needed to achieve a target separation efficiency. researchgate.net

Countercurrent Simulation: While the McCabe-Thiele method provides a valuable visual and preliminary estimate, modern process design relies on more sophisticated countercurrent simulations. These are mathematical models that solve the component mass balance equations for each stage in a multi-stage extraction circuit. researchgate.net Unlike the graphical method, simulations can account for more complex behaviors, including the co-extraction of multiple species, variations in temperature, and non-ideal phase behavior. elsevierpure.com For a system using dimethylhexadecylphosphine oxide, a simulation could be used to optimize parameters such as extractant concentration, phase flow rates, and the number of extraction and stripping stages to maximize recovery and purity of the target product while minimizing operational costs. researchgate.net

Spectroscopic Characterization of Extracted Species

Identifying the structure of the extracted metal-extractant complex is crucial for understanding the extraction mechanism and optimizing the process. Spectroscopic techniques are the primary tools for this characterization.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for studying the coordination of phosphine oxides. The key diagnostic feature is the stretching vibration of the phosphoryl group (νP=O). In the free dimethylhexadecylphosphine oxide molecule, this bond exhibits a characteristic absorption band in the infrared spectrum. When the oxygen atom coordinates to a metal ion, electron density is drawn from the P=O bond towards the metal, weakening the double bond. This weakening results in a decrease in the vibrational frequency (a redshift) of the P=O stretch. acs.org The magnitude of this shift provides insight into the strength of the metal-oxygen bond. For example, shifts of 20-50 cm⁻¹ are typical for the formation of phosphine oxide-metal complexes. acs.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Phosphorus-31 (³¹P) NMR spectroscopy is another powerful technique for characterizing phosphine oxide complexes. cdnsciencepub.com Since ³¹P is a spin-active nucleus, it provides a distinct signal in the NMR spectrum. The chemical environment of the phosphorus atom directly influences its chemical shift (δP). Upon complexation of the phosphoryl oxygen with a metal ion, the electron density around the phosphorus nucleus changes, leading to a significant change in its chemical shift, often referred to as the coordination shift (ΔδP). tandfonline.commdpi.com Observing the ³¹P signal of dimethylhexadecylphosphine oxide shift downfield upon contact with a metal-containing aqueous phase provides direct evidence of complex formation in the organic phase. researchgate.net

Table 2: Spectroscopic Data for Characterizing Phosphine Oxide-Metal Complexes

| Technique | Parameter | Observation upon Complexation | Interpretation |

|---|---|---|---|

| Infrared (IR) Spectroscopy | P=O Stretching Frequency (νP=O) | Shift to lower wavenumber (redshift) | Weakening of the P=O bond due to coordination of oxygen to the metal center. acs.org |

| ³¹P NMR Spectroscopy | ³¹P Chemical Shift (δP) | Significant change in chemical shift (coordination shift, ΔδP) | Direct evidence of interaction between the phosphoryl group and the metal ion. researchgate.net |

| UV-Visible Spectroscopy | Absorption Spectrum (λₘₐₓ) | Shift in λₘₐₓ or change in absorbance | Used to study electronic transitions, particularly in complexes with transition metals or for specific chromophoric extractants. nih.govsemanticscholar.org |

Theoretical and Computational Studies of Phosphine Oxides

Mechanistic Investigations through Computational Chemistry

Computational chemistry is an indispensable tool for investigating the step-by-step processes of chemical reactions. For a molecule like dimethylhexadecylphosphine oxide, this includes understanding its synthesis and its potential role in catalytic processes. By mapping out reaction pathways, chemists can gain a deeper understanding of reactivity, selectivity, and the factors that control reaction outcomes.

The synthesis of phosphine (B1218219) oxides, including dimethylhexadecylphosphine oxide, typically involves the oxidation of the corresponding tertiary phosphine. nih.gov Computational methods can model this oxidation process, as well as other synthetic routes like the Wittig reaction or various coupling reactions.

For example, in a catalytic cycle, computational modeling can help to:

Identify the active catalytic species.

Determine the mechanism of substrate activation.

Characterize intermediate structures.

Elucidate the product-forming steps.

In the context of catalysis where a phosphine oxide might be a ligand or a product, DFT calculations can clarify the role of the phosphoryl group in coordinating to metal centers or influencing the stereochemistry of a reaction. Mechanistic studies on the deoxygenation of phosphine oxides to recycle valuable phosphine ligands also benefit from computational insights into the reaction pathway.

A key strength of computational chemistry is its ability to map the potential energy surface of a reaction. This involves calculating the energy of the system as the reactants are converted into products, providing a detailed energy profile.

Energy Profiles: These profiles show the relative energies of reactants, intermediates, transition states, and products. The difference in energy between reactants and the highest-energy transition state determines the activation energy, which is directly related to the reaction rate.

Transition State Analysis: The transition state is the highest energy point along the reaction coordinate, representing the "point of no return" in a chemical transformation. Computational methods can locate the precise geometry of the transition state and analyze its vibrational frequencies to confirm it is a true saddle point on the potential energy surface.

For reactions involving dimethylhexadecylphosphine oxide, such as its formation or its use in a catalytic process, computational analysis of the energy profile and transition states would reveal the rate-limiting step and provide a rationale for the observed reaction kinetics and outcomes.

Intermolecular Interactions and Non-Covalent Bonding

The highly polar P=O group in dimethylhexadecylphosphine oxide is a dominant site for intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are critical in determining the bulk properties of the substance, such as its melting point, boiling point, and solubility. They are also fundamental to its role in supramolecular chemistry and as a ligand.

The phosphoryl oxygen, with its high partial negative charge and available lone pairs, is a strong hydrogen and halogen bond acceptor. researchgate.netmdpi.com

Hydrogen Bonding: Phosphine oxides form strong hydrogen bonds with proton donors. The strength and geometry of these bonds can be accurately modeled using computational methods.

Halogen Bonding: Similar to hydrogen bonding, the oxygen atom can interact with electrophilic regions on halogen atoms (σ-holes), forming halogen bonds. researchgate.netmdpi.com

Van der Waals Forces: The long hexadecyl chain of dimethylhexadecylphosphine oxide will primarily interact with other molecules through weaker London dispersion forces, a type of van der Waals interaction.

Computational techniques like Atoms-in-Molecules (AIM) or Energy Decomposition Analysis (EDA) can be used to characterize and quantify these non-covalent interactions. mdpi.com These methods partition the interaction energy into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion, providing a deep understanding of the nature of the intermolecular forces at play.

Interactive Data Table: Computational Parameters for Phosphine Oxide Studies

The following table summarizes typical computational methods and basis sets used in the theoretical study of phosphine oxides, which would be applicable to dimethylhexadecylphosphine oxide.

| Computational Aspect | Method/Parameter | Description | Typical Application |

| Electronic Structure | Density Functional Theory (DFT) | A quantum mechanical method that uses electron density to calculate properties. | Geometry optimization, electronic distribution, reaction energies. |

| Functionals | B3LYP, M06-2X, PBE | Approximations for the exchange-correlation energy within DFT. | Widely used for a variety of chemical systems. M06-2X is often good for non-covalent interactions. |

| Basis Sets | 6-31G, def2-TZVPP | Sets of mathematical functions used to represent the electronic wavefunctions of atoms. | 6-31G is a common, moderately sized basis set. Larger sets like def2-TZVPP provide higher accuracy. |

| Solvation Model | SMD, PCM | Implicit models that account for the effect of a solvent on the molecule's properties. | Calculating properties and reaction energies in solution. |

| Interaction Analysis | AIM, EDA | Methods to analyze and quantify chemical bonds and non-covalent interactions. | Characterizing the nature of the P=O bond and intermolecular forces. |

Phosphine Oxides as Spectroscopic Probes for Halogen Bonds

Phosphine oxides, particularly trimethylphosphine (B1194731) oxide, have emerged as valuable spectroscopic probes for characterizing halogen bonds. The highly polarized P=O bond features an effective electron donor in the terminal oxygen atom, making it a potent halogen bond acceptor. mdpi.com This property leads to significant and measurable changes in spectroscopic parameters upon the formation of a halogen bond complex (R–X⋅⋅⋅O=PMe₃), where R-X is a halogen-donating species.

The formation of these halogen bonds can be monitored using both Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, the change in the P=O stretching frequency (Δν) in the IR spectrum and the change in the ³¹P NMR chemical shift (ΔδP) serve as sensitive indicators of halogen bond formation and strength. mdpi.com An extensive study of 128 halogen-bonded complexes involving trimethylphosphine oxide and various halogen-containing molecules (F, Cl, Br, I, and At) demonstrated that these spectroscopic shifts are substantial, with ΔδP spanning approximately 45 ppm and Δν covering about 50 cm⁻¹. mdpi.com

The utility of trimethylphosphine oxide as a probe is enhanced by its relatively rigid molecular structure, which minimizes conformational influences on the spectroscopic data, a factor that can be more significant in more flexible phosphine oxides like triethylphosphine oxide. mdpi.com Researchers have successfully used these spectroscopic changes to gain insights into the geometry and energy of halogen bonds, especially in disordered systems like liquids and solutions where direct crystallographic data is unavailable. mdpi.com

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

The strong hydrogen bond acceptor capability of the P=O group in phosphine oxides makes them excellent subjects for studying hydrogen bonding and other non-covalent interactions. nih.gov Computational studies, employing methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been used to analyze the structural and electronic aspects of these interactions. nih.gov

In complexes with hydrogen bond donors like phenols, trialkylphosphine oxides have been identified as highly effective extractants. nih.gov Theoretical calculations have revealed significant binding enthalpies (ΔH) for these complexes, indicating strong hydrogen bond formation. For instance, the interaction between a trialkylphosphine oxide and phenol can yield a ΔH of -14.5 kcal mol⁻¹, and with thiophenol, it is -9.8 kcal mol⁻¹ at the MP2/CBS level of theory. nih.gov These studies also investigate structural parameters such as bond lengths and angles, as well as electronic features like charge distribution and bond orders upon complexation. nih.gov

Correlation of Spectroscopic Data with Interaction Energies and Distances

A significant outcome of theoretical studies on phosphine oxides is the establishment of robust correlations between spectroscopic data and the energetic and geometric parameters of non-covalent interactions. For halogen-bonded complexes of trimethylphosphine oxide, strong correlations have been identified between the changes in ³¹P NMR chemical shift (ΔδP) and P=O stretching frequency (Δν) with the halogen bond energy (ΔE) and the intermolecular distance. mdpi.com

Specifically, both ΔδP and Δν exhibit a linear correlation with the halogen bond energy (ΔE). mdpi.com Furthermore, these spectroscopic parameters are exponentially related to the geometry of the halogen bond, particularly the normalized distance parameter R, which is the ratio of the X⋅⋅⋅O distance to the sum of the van der Waals radii of the oxygen and halogen atoms. mdpi.comresearchgate.net These correlations are powerful because they allow for the estimation of interaction energies and geometries from relatively straightforward spectroscopic measurements. mdpi.com

The following interactive data table summarizes the correlations found for trimethylphosphine oxide in halogen-bonded complexes.

| Spectroscopic Parameter | Correlates With | Type of Correlation |

| ΔδP (³¹P NMR) | Halogen Bond Energy (ΔE) | Linear |

| Δν (P=O IR) | Halogen Bond Energy (ΔE) | Linear |

| ΔδP (³¹P NMR) | Halogen Bond Geometry (Distance) | Exponential |

| Δν (P=O IR) | Halogen Bond Geometry (Distance) | Exponential |

These established relationships are particularly valuable for characterizing halogen bonds in non-solid states, providing a quantitative method to assess interaction strength and geometry where diffraction methods are not applicable. mdpi.com Similar correlational approaches have also been proposed for hydrogen-bonded systems, linking changes in ³¹P NMR chemical shifts to the energy and geometry of O-H···O, N-H···O, and C-H···O hydrogen bonds. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.